Regioisomeric Identity: N4-Cyclopropyl/C5-Isopropyl vs. N4-Isopropyl/C5-Cyclopropyl Substitution
The target compound (CAS 923112-78-1) differs from the commercially available regioisomer 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol (CAS 667437-60-7) only in the positional swap of the cyclopropyl and isopropyl groups. Despite having identical molecular formula (C₈H₁₃N₃S) and molecular weight (183.27 g/mol), the two compounds are distinct chemical entities with different CAS numbers, SMILES codes (SC1=NN=C(C(C)C)N1C2CC2 for the target vs. the N4-isopropyl/C5-cyclopropyl arrangement for the regioisomer), and MDL numbers (MFCD08444378 for the target vs. MFCD03423479 for the regioisomer) . This is a structural isomerism, not a tautomerism; the two compounds cannot be interconverted without chemical synthesis.
| Evidence Dimension | Regioisomeric identity (positional isomerism) |
|---|---|
| Target Compound Data | CAS 923112-78-1; SMILES SC1=NN=C(C(C)C)N1C2CC2; MDL MFCD08444378; N4-cyclopropyl, C5-isopropyl substitution |
| Comparator Or Baseline | CAS 667437-60-7; MDL MFCD03423479; N4-isopropyl, C5-cyclopropyl substitution |
| Quantified Difference | Structurally non-interchangeable positional isomers; identical MW (183.27) but distinct SMILES and MDL identifiers |
| Conditions | Structural identity verified by CAS registry and SMILES notation from supplier databases |
Why This Matters
Procuring the correct regioisomer is critical because SAR studies on 1,2,4-triazole-3-thiols have shown that the position of substituents on the triazole ring directly governs biological target engagement; an incorrect positional isomer may exhibit entirely different or null activity despite identical elemental composition.
